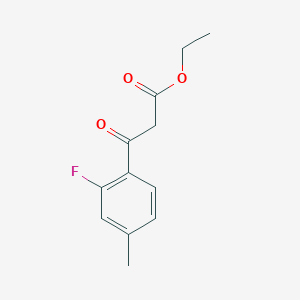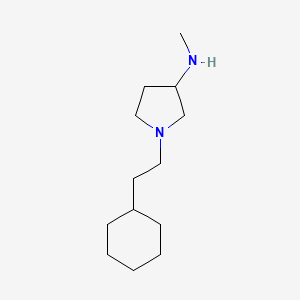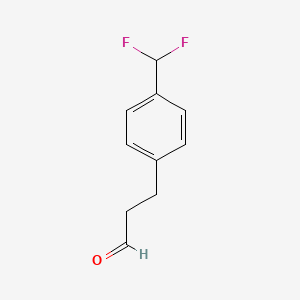
(3'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that features a biphenyl structure with a methyl group at the 3’ position and a hydrazine moiety at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 3’-methylbiphenyl-3-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and automated processes for the addition of reagents and isolation of the product.
化学反応の分析
Types of Reactions
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The biphenyl structure can be reduced under certain conditions.
Substitution: The methyl group and hydrazine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction can affect various biological pathways, including those involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- (4’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
- (3’-Ethyl-biphenyl-3-yl)-hydrazine hydrochloride
- (3’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
Uniqueness
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the specific positioning of the methyl group and hydrazine moiety, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
特性
分子式 |
C13H15ClN2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC名 |
[3-(3-methylphenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)15-14;/h2-9,15H,14H2,1H3;1H |
InChIキー |
BGTSDLSZEHMZCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)






![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)




